molecular formula C6H13NO2 B6617013 2-(azetidin-3-yl)propane-1,3-diol CAS No. 1375303-16-4

2-(azetidin-3-yl)propane-1,3-diol

Cat. No.: B6617013
CAS No.: 1375303-16-4
M. Wt: 131.17 g/mol
InChI Key: IUVTXPUHLDVOKD-UHFFFAOYSA-N
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Description

2-(azetidin-3-yl)propane-1,3-diol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a propane-1,3-diol moiety. The presence of both the azetidine ring and the diol group makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the ring-opening polymerization of azetidine derivatives. This method can be carried out under both anionic and cationic conditions, depending on the desired polymer structure . The reaction typically requires a catalyst and specific reaction conditions to control the polymerization process.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced chemical reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo nucleophilic addition reactions, leading to the formation of quaternary amine derivatives. These reactions can affect various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-yl)propane-1,3-diol is unique due to its combination of the azetidine ring and the propane-1,3-diol moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

2-(azetidin-3-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-6(4-9)5-1-7-2-5/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVTXPUHLDVOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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